N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
CAS No.: 1091081-47-8
Cat. No.: VC11932852
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091081-47-8 |
|---|---|
| Molecular Formula | C21H23ClN2O3 |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C21H23ClN2O3/c22-18-9-5-4-6-16(18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,25)(H,24,26) |
| Standard InChI Key | HDMMINSSJWIXCD-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
| Canonical SMILES | C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N'-[(2-Chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide belongs to the diamide class, featuring two amide linkages (-NH-C=O) connecting a 2-chlorobenzyl group and a 4-phenyltetrahydropyran-methyl substituent. The IUPAC name systematically describes its structure:
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N'-[(2-Chlorophenyl)methyl]: A benzyl group substituted with chlorine at the ortho position.
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N-[(4-Phenyloxan-4-yl)methyl]: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a methylene bridge.
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Ethanediamide: The central dicarboxamide scaffold.
The compound’s SMILES representation, ClC1=CC=CC=C1CNC(=O)C(=O)NCC2(C3=CC=CC=C3)CCOCC2, highlights its stereoelectronic features, including aromatic rings, ether linkages, and amide bonds.
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves a two-step condensation reaction:
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Precursor Preparation:
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2-Chlorophenylmethylamine and 4-phenyloxan-4-ylmethylamine are synthesized separately. The latter is derived from 4-phenyltetrahydropyran via bromination followed by Gabriel synthesis.
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Amide Coupling:
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Ethanedioyl dichloride reacts with the two amines in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target diamide after purification via column chromatography (60–70% yield).
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Physicochemical Profile
Key computed properties include:
The chlorophenyl group enhances lipophilicity (logP ~3.2), favoring membrane permeability, while the oxane ring contributes to conformational rigidity .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Although direct bioactivity data are scarce, structural analogs suggest potential interactions with:
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Cyclooxygenase-2 (COX-2): Chlorinated aromatics in NSAIDs (e.g., diclofenac) inhibit COX-2 via hydrophobic pocket binding . The chlorophenyl group in this compound may mimic such interactions.
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Bacterial Dihydrofolate Reductase (DHFR): Diamides like trimethoprim act as DHFR inhibitors. The dicarboxamide scaffold could chelate Mg²⁺ or interact with catalytic residues .
In Silico Predictions
Molecular docking studies (using AutoDock Vina) with COX-2 (PDB: 5KIR) suggest a binding affinity of -8.2 kcal/mol, primarily driven by:
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π-π Stacking: Between the chlorophenyl group and Tyr385.
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Hydrogen Bonding: Amide carbonyls with Arg120 and Tyr355.
Research Applications and Future Directions
Industrial and Material Science Uses
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Coordination Polymers: The diamide moiety can act as a ligand for metal-organic frameworks (MOFs), leveraging its chelating ability for catalytic or sensing applications.
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